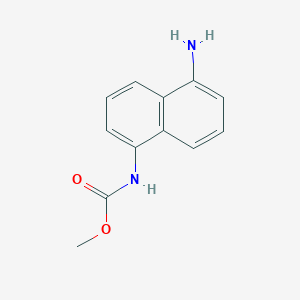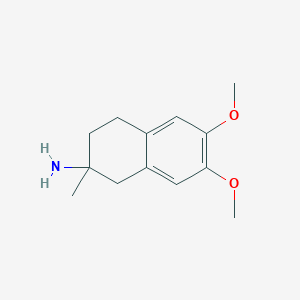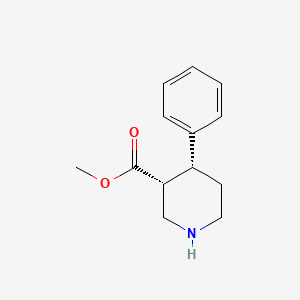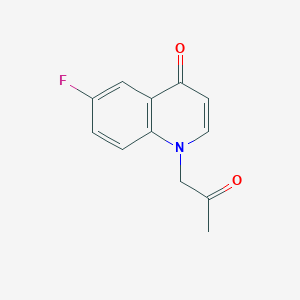![molecular formula C11H17NSSi B11885775 N-[(Trimethylsilyl)methyl]benzenecarbothioamide CAS No. 101402-29-3](/img/structure/B11885775.png)
N-[(Trimethylsilyl)methyl]benzenecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Trimethylsilylmethyl)thiobenzamide: is an organosilicon compound that features a thiobenzamide moiety bonded to a trimethylsilylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Trimethylsilylmethyl)thiobenzamide typically involves the reaction of N-(Trimethylsilylmethyl)benzamide with Lawesson’s reagent. The reaction is carried out in a benzene solution under reflux conditions for about 6 hours. The product is then purified using silica gel column chromatography with a hexane/ethyl acetate eluent .
Industrial Production Methods: While specific industrial production methods for N-(Trimethylsilylmethyl)thiobenzamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(Trimethylsilylmethyl)thiobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobenzamide moiety to corresponding amines.
Substitution: The trimethylsilylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiobenzamides depending on the reagents used.
Scientific Research Applications
N-(Trimethylsilylmethyl)thiobenzamide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(Trimethylsilylmethyl)thiobenzamide involves its interaction with molecular targets through its thiobenzamide moiety. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The trimethylsilylmethyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
N-(Trimethylsilylmethyl)benzamide: Similar structure but lacks the sulfur atom, leading to different reactivity and applications.
Thiobenzamide: Lacks the trimethylsilylmethyl group, resulting in different steric and electronic properties.
N-(Trimethylsilylmethyl)pyridinium: Contains a pyridinium moiety instead of a benzamide, leading to different chemical behavior.
Uniqueness: N-(Trimethylsilylmethyl)thiobenzamide is unique due to the presence of both the thiobenzamide and trimethylsilylmethyl groups. This combination imparts distinct steric and electronic properties, making it valuable in specific synthetic and catalytic applications.
Properties
CAS No. |
101402-29-3 |
|---|---|
Molecular Formula |
C11H17NSSi |
Molecular Weight |
223.41 g/mol |
IUPAC Name |
N-(trimethylsilylmethyl)benzenecarbothioamide |
InChI |
InChI=1S/C11H17NSSi/c1-14(2,3)9-12-11(13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,12,13) |
InChI Key |
VAAKANHRRRMKLK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CNC(=S)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine](/img/structure/B11885696.png)













